molecular formula C9H14O4 B13182070 Methyl 2,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Methyl 2,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13182070
M. Wt: 186.20 g/mol
InChI Key: QZXPCTXXJRIGGC-UHFFFAOYSA-N
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Description

Methyl 2,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a chemical compound with the molecular formula C9H14O4 and a molecular weight of 186.21 g/mol . This compound belongs to the class of dioxaspiro compounds, which are characterized by a spiro-connected dioxane ring system. It is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethyl-1,5-dioxaspiro[2.4]heptane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as NMR, HPLC, and GC, are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Methyl 2,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to various chemical transformations. The spiro-connected dioxane ring system imparts unique reactivity and stability to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is unique due to its specific spiro-connected dioxane ring system, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .

Biological Activity

Methyl 2,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a compound characterized by its spirocyclic structure and unique chemical properties. This article explores its biological activity, focusing on its potential applications in medicinal chemistry and biochemical research.

  • Molecular Formula : C9_{9}H14_{14}O4_{4}
  • Molecular Weight : 186.21 g/mol
  • Structure : The compound features a dioxaspiro configuration, which allows it to interact with various biological targets.

Biological Activity Overview

Research indicates that this compound may exhibit significant biological activity through its interactions with specific enzymes or receptors. Its unique structure enables it to fit into specific binding sites within biological systems, potentially acting as an inhibitor or activator of certain biochemical pathways.

The compound's spirocyclic structure allows for specific interactions that can be quantitatively analyzed using techniques such as:

  • Surface Plasmon Resonance (SPR)
  • Fluorescence Polarization Assays

These methods help elucidate the compound's mechanism of action within cellular systems and its potential role in modulating enzyme activity or influencing signaling pathways.

Anticonvulsant Activity

A related study investigated the synthesis and anticonvulsant activity of compounds similar to this compound. The study utilized the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models to evaluate the compounds' neuroprotective effects. Results showed that certain derivatives exhibited promising anticonvulsant properties with low toxicity profiles, suggesting potential therapeutic applications in epilepsy treatment .

Cytotoxicity Assays

Preliminary biological assays have indicated that compounds with similar structural frameworks exhibit cytotoxic effects against various cancer cell lines. For instance, certain derivatives were tested against human bronchopulmonary non-small-cell lung carcinoma (NSCLC) cell lines, revealing moderate cytotoxicity with IC50_{50} values around 11.26 μg/mL . This suggests that this compound may also possess anticancer properties worth exploring further.

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their molecular characteristics:

Compound NameMolecular FormulaMolecular Weight
Methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylateC7_{7}H10_{10}O4_{4}158.15 g/mol
Methyl 2-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylateC8_{8}H12_{12}O4_{4}172.18 g/mol
This compoundC9_{9}H14_{14}O4_{4}186.21 g/mol

This table illustrates the variations in molecular weight and formula among structurally similar compounds, highlighting the unique position of this compound.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

methyl 2,7-dimethyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C9H14O4/c1-6-9(4-5-12-6)8(2,13-9)7(10)11-3/h6H,4-5H2,1-3H3

InChI Key

QZXPCTXXJRIGGC-UHFFFAOYSA-N

Canonical SMILES

CC1C2(CCO1)C(O2)(C)C(=O)OC

Origin of Product

United States

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